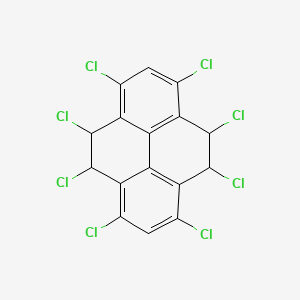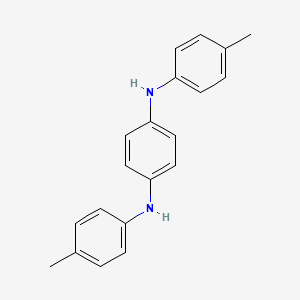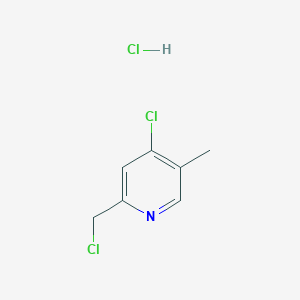![molecular formula C17H18N2O3 B11714156 2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethylphenoxy group, a hydroxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 2-(4-ethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(4-ethylphenoxy)acetohydrazide with 4-hydroxybenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is typically carried out in ethanol or methanol as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 2-(4-ethylphenoxy)acetic acid and its subsequent conversion to 2-(4-ethylphenoxy)acetohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-ethylphenoxy)acetohydrazide: Lacks the hydroxyphenyl group but shares the ethylphenoxy and hydrazide moieties.
N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the ethylphenoxy group but contains the hydroxyphenyl and hydrazide moieties.
4-ethylphenoxyacetic acid hydrazide: Similar structure but without the hydroxyphenyl group.
Uniqueness
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the ethylphenoxy and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-13-5-9-16(10-6-13)22-12-17(21)19-18-11-14-3-7-15(20)8-4-14/h3-11,20H,2,12H2,1H3,(H,19,21)/b18-11- |
InChI-Schlüssel |
MCMXDAUUTAGVIO-WQRHYEAKSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)

![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)

![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)


![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)


